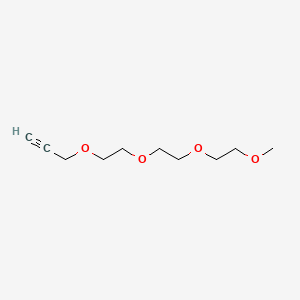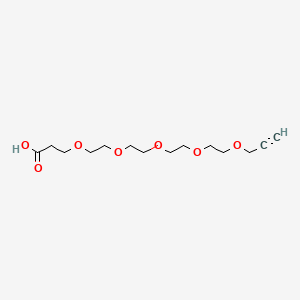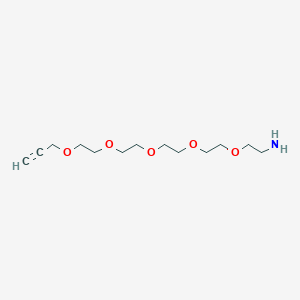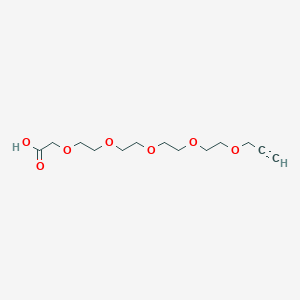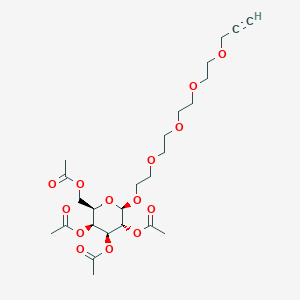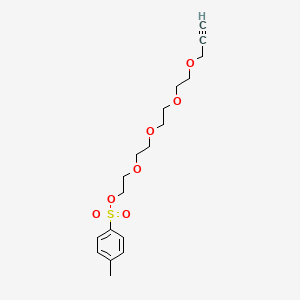![molecular formula C17H12F3NO4S B610323 3-{[(1s)-2,2-Difluoro-1-Hydroxy-7-(Methylsulfonyl)-2,3-Dihydro-1h-Inden-4-Yl]oxy}-5-Fluorobenzonitrile CAS No. 1672665-49-4](/img/structure/B610323.png)
3-{[(1s)-2,2-Difluoro-1-Hydroxy-7-(Methylsulfonyl)-2,3-Dihydro-1h-Inden-4-Yl]oxy}-5-Fluorobenzonitrile
Descripción general
Descripción
Aplicaciones Científicas De Investigación
HIF-2α Inhibition
PT-2385 is currently regarded as a potent and selective inhibitor of hypoxia-inducible factor-2α (HIF-2α), with potential antineoplastic activity . It selectively disrupts the heterodimerization of HIF-2α with HIF-1β .
Antineoplastic Activity
PT-2385 has shown potential antineoplastic activity. It is very effective in blocking cancer cell growth, proliferation, and tumor angiogenesis in clear cell renal cell carcinoma (ccRCC) .
Modulation of Ion Channels
PT-2385 has been found to affect the amplitude, gating, and hysteresis of IK (DR) Caused by PT-2385, an HIF-2α Inhibitor . Cell exposure to PT-2385 suppressed the peak or late amplitude of delayed-rectifier K+ current (IK(DR)) in a time- and concentration-dependent manner .
Neurological Disorder Treatment
PT-2385 has shown protective effects on a neurological disorder induced by deficiency of Irp2 . Inhibition of Hif2α by PT-2385 prevented neurodegenerative symptoms .
Modulation of Mitochondrial Morphology
PT-2385 treatment has been found to modulate mitochondrial morphology and quality in vivo .
Suppression of Glycolysis
PT-2385 treatment has also been found to suppress glycolysis. Consequently, the shift of energy metabolism from glycolysis to oxidative phosphorylation (OXPHOS) was reversed .
Mecanismo De Acción
Target of Action
PT-2385 is a potent and selective inhibitor of hypoxia-inducible factor 2α (HIF-2α) . HIF-2α is a transcription factor that plays a crucial role in the body’s response to low oxygen conditions, known as hypoxia .
Mode of Action
PT-2385 selectively disrupts the heterodimerization of HIF-2α with HIF-1β . This disruption prevents HIF-2α from binding to DNA and activating the transcription of genes involved in cellular responses to hypoxia .
Biochemical Pathways
The inhibition of HIF-2α by PT-2385 has significant effects on several biochemical pathways. In particular, it suppresses glycolysis and shifts energy metabolism from glycolysis to oxidative phosphorylation (OXPHOS) . This shift is particularly important in cells that have adapted to hypoxic conditions by relying more heavily on glycolysis for energy production .
Result of Action
The inhibition of HIF-2α by PT-2385 has been shown to be effective in blocking cancer cell growth, proliferation, and tumor angiogenesis, particularly in clear cell renal cell carcinoma (ccRCC) . In neurological disorders induced by deficiency of Iron regulatory protein 2 (IRP2), PT-2385 prevented neurodegenerative symptoms and modulated mitochondrial morphology and quality .
Action Environment
The action of PT-2385 can be influenced by environmental factors such as the presence of oxygen and iron. For instance, the activity of HIF-2α, the target of PT-2385, is upregulated under hypoxic conditions . Therefore, the efficacy of PT-2385 may vary depending on the oxygen levels in the tumor microenvironment. Additionally, iron is an indispensable element involved in multiple biochemical pathways, including those affected by PT-2385 .
Propiedades
IUPAC Name |
3-[[(1S)-2,2-difluoro-1-hydroxy-7-methylsulfonyl-1,3-dihydroinden-4-yl]oxy]-5-fluorobenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F3NO4S/c1-26(23,24)14-3-2-13(12-7-17(19,20)16(22)15(12)14)25-11-5-9(8-21)4-10(18)6-11/h2-6,16,22H,7H2,1H3/t16-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONBSHRSJOPSEGS-INIZCTEOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=C2C(C(CC2=C(C=C1)OC3=CC(=CC(=C3)C#N)F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=O)C1=C2[C@@H](C(CC2=C(C=C1)OC3=CC(=CC(=C3)C#N)F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F3NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[(1s)-2,2-Difluoro-1-Hydroxy-7-(Methylsulfonyl)-2,3-Dihydro-1h-Inden-4-Yl]oxy}-5-Fluorobenzonitrile | |
CAS RN |
1672665-49-4 | |
| Record name | PT-2385 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1672665494 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PT-2385 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16055 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | PT-2385 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6O16716DXP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






